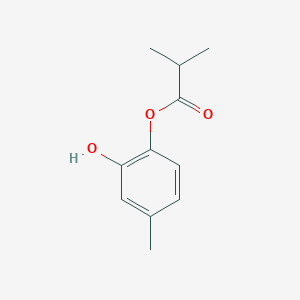![molecular formula C14H12N2O B15241479 3-[(4-Aminophenoxy)methyl]benzonitrile](/img/structure/B15241479.png)
3-[(4-Aminophenoxy)methyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Aminophenoxymethyl)benzonitrile is an organic compound with the molecular formula C14H12N2O It is characterized by the presence of an aminophenoxy group attached to a benzonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Aminophenoxymethyl)benzonitrile typically involves the reaction of 4-aminophenol with 3-chloromethylbenzonitrile. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of 3-(4-Aminophenoxymethyl)benzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 3-(4-Aminophenoxymethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Electrophilic reagents such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Amines and other reduced forms of the nitrile group.
Substitution: Halogenated derivatives and other substituted aromatic compounds
Aplicaciones Científicas De Investigación
3-(4-Aminophenoxymethyl)benzonitrile has several applications in scientific research:
Organic Electronics: It is studied as a potential emitter material in organic light-emitting diodes (OLEDs) due to its fluorescent properties.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Material Science: Its liquid crystalline behavior makes it a candidate for applications in liquid crystal displays and sensors.
Mecanismo De Acción
The mechanism of action of 3-(4-Aminophenoxymethyl)benzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
- 4-(3-Aminophenyl)benzonitrile
- 3-Chloro-4-fluorobenzonitrile
- 4-Bromobenzonitrile
Comparison: 3-(4-Aminophenoxymethyl)benzonitrile is unique due to the presence of both an aminophenoxy group and a benzonitrile moiety. This combination imparts distinct electronic and steric properties, making it suitable for specific applications in organic electronics and medicinal chemistry. In contrast, similar compounds may lack one of these functional groups, resulting in different reactivity and applications .
Propiedades
Fórmula molecular |
C14H12N2O |
|---|---|
Peso molecular |
224.26 g/mol |
Nombre IUPAC |
3-[(4-aminophenoxy)methyl]benzonitrile |
InChI |
InChI=1S/C14H12N2O/c15-9-11-2-1-3-12(8-11)10-17-14-6-4-13(16)5-7-14/h1-8H,10,16H2 |
Clave InChI |
MRXMPPCAMDCXKL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C#N)COC2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



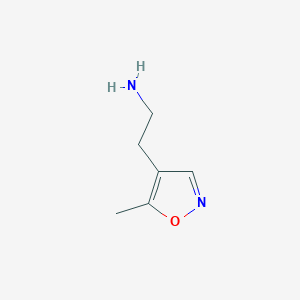
![Bicyclo[3.2.0]heptane-6-carboxamide](/img/structure/B15241421.png)
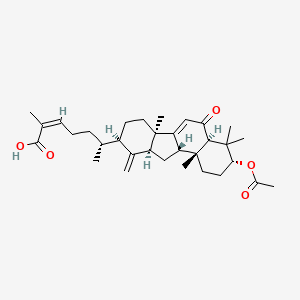
![2-Phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde](/img/structure/B15241434.png)
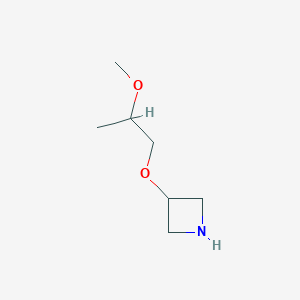

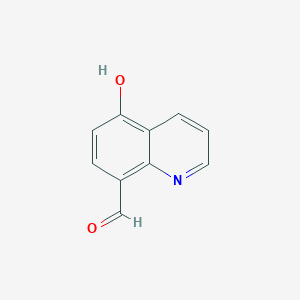
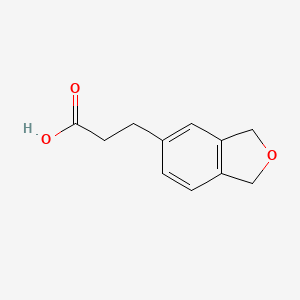
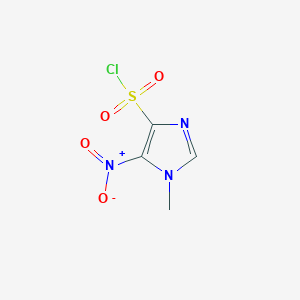
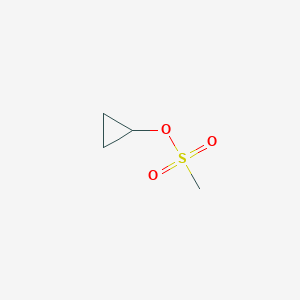
![(3aS,7aS)-Benzyl 2-(bromomethyl)-2-methoxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate](/img/structure/B15241491.png)
